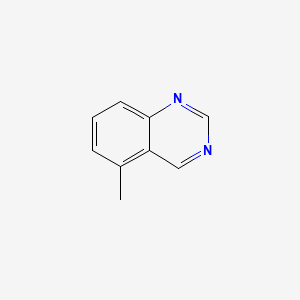

5-Methylquinazoline

描述

Structure

2D Structure

3D Structure

属性

CAS 编号 |

7556-89-0 |

|---|---|

分子式 |

C9H8N2 |

分子量 |

144.17 g/mol |

IUPAC 名称 |

5-methylquinazoline |

InChI |

InChI=1S/C9H8N2/c1-7-3-2-4-9-8(7)5-10-6-11-9/h2-6H,1H3 |

InChI 键 |

YNDGNDSFWJAXST-UHFFFAOYSA-N |

规范 SMILES |

CC1=C2C=NC=NC2=CC=C1 |

产品来源 |

United States |

Synthetic Methodologies for 5 Methylquinazoline and Its Derivatives

Classical and Conventional Synthetic Approaches

Traditional methods for the construction of the quinazoline (B50416) core have long been established, relying on fundamental organic reactions such as cyclizations and condensations. These methods often utilize readily available starting materials.

Cyclization Reactions for Quinazoline Ring Formation

The formation of the quinazoline ring system is a critical step in the synthesis of 5-Methylquinazoline. Classical methods, such as the Niementowski and Friedländer syntheses, provide robust pathways to this heterocyclic core.

The Niementowski quinazoline synthesis involves the reaction of an anthranilic acid with an amide to produce a 4-oxo-3,4-dihydroquinazoline (a quinazolinone). wikipedia.org For the synthesis of a 5-methyl substituted quinazolinone, the key starting material is 2-amino-6-methylbenzoic acid . chemicalbook.commedchemexpress.comsigmaaldrich.com This reaction is typically carried out by heating the reactants, often without a solvent or with a high-boiling point solvent. nih.gov While traditionally requiring high temperatures and long reaction times, modern variations have employed microwave irradiation to significantly reduce reaction times and improve yields. nih.gov

Another prominent method is the Friedländer synthesis , which involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive methylene (B1212753) group, such as a ketone. wikipedia.orgresearchgate.net To synthesize a this compound derivative via this route, one would typically start with a 2-amino-6-methylbenzaldehyde (B3318386) or a 2-amino-6-methylacetophenone. The reaction is generally catalyzed by either an acid or a base. wikipedia.org The mechanism can proceed through an initial aldol (B89426) condensation followed by cyclization and dehydration, or via the formation of a Schiff base intermediate. wikipedia.org

Introduction of the Methyl Group at the C-5 Position

The strategic placement of the methyl group at the C-5 position is dictated by the choice of the starting material. The use of precursors already containing the methyl group at the desired position is the most direct approach in classical syntheses.

Key starting materials for this purpose include:

2-Amino-6-methylbenzoic acid : This compound is the cornerstone for the Niementowski synthesis of 5-methyl-3,4-dihydroquinazolin-4-ones. chemicalbook.commedchemexpress.comsigmaaldrich.com It can be prepared from 2-methyl-6-nitrobenzoic acid through reduction. google.com

2-Amino-6-methylacetophenone : This ketone is a suitable starting material for the Friedländer synthesis of 2,5-dimethylquinazoline derivatives.

The synthesis of these precursors is crucial. For instance, 2-amino-6-methylbenzoic acid can be synthesized from 2-methyl-6-nitrobenzoic acid via hydrogenation. google.com

Condensation Reactions

Condensation reactions are fundamental to the assembly of the quinazoline ring. researchgate.net In the context of the Niementowski synthesis, the initial step is the condensation of the amino group of 2-amino-6-methylbenzoic acid with an amide, such as formamide, to form an intermediate that subsequently cyclizes. nih.govresearchgate.net Similarly, the Friedländer synthesis relies on the condensation between the amino group of a 2-amino-6-methylaryl carbonyl compound and the carbonyl group of the reaction partner to form an enamine or Schiff base, which then undergoes intramolecular condensation. wikipedia.orgresearchgate.net

Modern and Advanced Synthetic Strategies

Contemporary organic synthesis has introduced more sophisticated and efficient methods for the construction of heterocyclic systems, with transition-metal-catalyzed reactions being at the forefront.

Transition-Metal-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic compounds, including quinazoline derivatives. These methods offer high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling: The Suzuki coupling is a versatile method for forming carbon-carbon bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium complex. organic-chemistry.org In the context of this compound synthesis, this reaction can be employed to introduce various substituents onto a pre-formed this compound core that has been halogenated at another position. More strategically, a 5-haloquinazoline could potentially be coupled with a methylboronic acid or its ester to introduce the C-5 methyl group, although this specific transformation is less commonly reported than building the ring with the methyl group already in place. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the organohalide, followed by transmetalation with the boronic acid derivative (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. organic-chemistry.org

Sonogashira Coupling: The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper co-catalyst. wikipedia.orgorganic-chemistry.org For the derivatization of this compound, a 5-methyl-X-haloquinazoline (where X is another position on the ring) could be coupled with various terminal alkynes to introduce alkynyl moieties. ajouronline.com This reaction significantly expands the chemical space accessible from the this compound scaffold. The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition of palladium to the halide, followed by transmetalation with a copper acetylide (formed in situ from the terminal alkyne, copper salt, and a base), and reductive elimination. wikipedia.org

Below is a table summarizing the synthetic approaches discussed:

| Synthetic Method | Sub-Category | Key Starting Materials/Reactants | Product Type | Reference(s) |

| Classical/Conventional | Cyclization (Niementowski) | 2-Amino-6-methylbenzoic acid, Amide (e.g., formamide) | 5-Methyl-3,4-dihydroquinazolin-4-one | wikipedia.orgchemicalbook.commedchemexpress.comsigmaaldrich.comnih.govresearchgate.net |

| Cyclization (Friedländer) | 2-Amino-6-methylbenzaldehyde/ketone, Compound with active methylene group | Substituted 5-Methylquinazolines | wikipedia.orgresearchgate.netresearchgate.net | |

| Condensation | 2-Amino-6-methylaryl compounds, Carbonyl compounds | Quinazoline ring system | researchgate.net | |

| Modern/Advanced | Palladium-Catalyzed (Suzuki) | 5-Haloquinazoline, Methylboronic acid (or vice versa for derivatization) | Substituted 5-Methylquinazolines | organic-chemistry.org |

| Palladium-Catalyzed (Sonogashira) | 5-Methyl-X-haloquinazoline, Terminal alkyne | Alkynyl-substituted 5-Methylquinazolines | wikipedia.orgorganic-chemistry.orgajouronline.com |

Copper-Catalyzed Cyclization and Cross-Coupling

Copper, being an inexpensive and abundant metal, is a versatile catalyst for synthesizing quinazolines through several reaction cascades. One-pot multi-component reactions are a hallmark of this approach. For instance, a method involving the reaction of (2-aminophenyl)methanols, various aldehydes, and ceric ammonium (B1175870) nitrate (B79036) (CAN) catalyzed by copper(I) chloride (CuCl) has been developed. nih.gov This reaction proceeds under mild conditions and tolerates a range of functional groups on the starting materials, including methyl, fluoro, chloro, and nitro groups, to produce functionalized quinazolines in good to excellent yields (66–93%). nih.gov

Another significant copper-catalyzed strategy is the dual oxidative benzylic C-H amination of methylarenes. nih.gov In this process, 2-aminoarylketones react with methylarenes and ammonium acetate (B1210297) (NH₄OAc) using tert-butyl hydroperoxide (TBHP) as the oxidant. nih.govmdpi.com This method allows for the synthesis of quinazolines with both electron-donating and electron-withdrawing groups in yields ranging from 52% to 92%. nih.govmdpi.com

Furthermore, a streamlined, three-step synthesis has been optimized, which commences with a copper-catalyzed ring closure. acs.org This reaction between 2-bromo-5-methylbenzoic acid and a guanidine (B92328) derivative forms the quinazolinone scaffold, directly incorporating the 5-methyl group from the start. acs.org Subsequent steps yield the final product without the need for chromatographic purification, highlighting the practicality of this route. acs.org The optimization of this key step showed that using CuI as the catalyst, K₂CO₃ as the base, and DMF as the solvent at 80°C for 5 hours resulted in a product yield of 95.7%. acs.org

| Catalyst/Reagents | Starting Materials | Product Type | Yield (%) | Ref |

| CuCl / CsOH / CAN | (2-Aminophenyl)methanols, Aldehydes | Functionalized Quinazolines | 66-93 | nih.gov |

| Copper Catalyst / TBHP | 2-Aminoarylketones, Methylarenes, NH₄OAc | Functionalized Quinazolines | 52-92 | nih.govmdpi.com |

| CuI / K₂CO₃ | 2-Bromo-5-methylbenzoic acid, Guanidine derivative | 5-Methylquinazolinone | 95.7 | acs.org |

| CuBr | N-Phenylbenzamidines, Alkyne Source | Substituted Quinazolines | 46-77 | nih.gov |

| CuI / K₃PO₄ | 1-(2-Bromophenyl)methanamines, Amidines | Functionalized Quinazolines | 43-90 | nih.gov |

Rhodium-Catalyzed Annulation and C-H Activation

Rhodium catalysts are powerful tools for C-H activation and annulation reactions, enabling the construction of complex heterocyclic systems. An effective method for synthesizing quinolino[2,1-b]quinazolinones involves the Rh(III)-catalyzed reaction between 3-arylquinazolinones and alkynes. rsc.org This process proceeds via a double C-H activation mechanism, directed by the oxygen atom of the quinazolinone, and produces polyaryl substituted products in good to excellent yields. rsc.org

Another notable application is the rhodium-catalyzed C–H selective amination of 2,4-diarylquinazolines. researchgate.net Using N-fluorobenzenesulfonimide (NFSI) as the amino source, this approach provides a direct route to C-H amidation with significant functional group tolerance and high regioselectivity. researchgate.net The optimal conditions for this transformation were identified as [RhCp*Cl₂]₂ as the catalyst, AgSbF₆ as an additive, in a DCE solvent at 80°C. researchgate.net

Furthermore, Rh(III) catalysis has been employed for the synthesis of difluorinated quinazolinone derivatives through an annulation reaction where the amide carbonyl group acts as an internal directing group. nih.gov This strategy showcases the precision of rhodium catalysts in orchestrating complex cyclizations. nih.gov

| Catalyst/Reagents | Starting Materials | Product Type | Yield | Ref |

| [Rh(CpCl₂)₂] / AgOAc | 3-Arylquinazolinones, Alkynes | Quinolino[2,1-b]quinazolinones | Good to Excellent | rsc.org |

| [RhCpCl₂]₂ / AgSbF₆ | 2,4-Diarylquinazolines, NFSI | Amino-quinazolines | Up to 60% | researchgate.net |

| Rh(III) Catalyst | N/A | Difluorinated Quinazolinones | N/A | nih.gov |

Cobalt-Catalyzed Dehydrogenative Annulation

Cobalt, as an earth-abundant metal, offers a cost-effective and environmentally benign alternative for quinazoline synthesis. A prominent method is the ligand-free, cobalt-catalyzed dehydrogenative annulation of 2-aminoaryl alcohols with nitriles. nih.govmdpi.com This reaction, catalyzed by Co(OAc)₂·4H₂O under mild conditions, produces a variety of quinazoline derivatives in yields up to 95%. researchgate.netacs.orgnih.gov The reaction tolerates both electron-donating and electron-withdrawing groups on the 2-aminoaryl alcohol, although nitriles bearing electron-donating groups like methyl and methoxy (B1213986) react more smoothly than those with electron-withdrawing groups. nih.govmdpi.com This protocol is noted for its simplicity, broad substrate scope, and ligand-free nature. nih.gov

| Catalyst/Reagents | Starting Materials | Product Type | Yield (%) | Ref |

| Co(OAc)₂·4H₂O / t-BuOK | 2-Aminoaryl alcohols, Nitriles | Substituted Quinazolines | Up to 95 | nih.govnih.govresearchgate.netacs.org |

| Cobalt Catalyst / K₂S₂O₈ | Benzo[d]-imidazol-anilines, Isocyanides | Benzoimidazoquinazoline Amines | 62-90 | nih.govmdpi.com |

Iron-Catalyzed Cyclization and Dehydrogenative Coupling

Iron catalysts provide a green and economical pathway for synthesizing quinazolines. A notable method is the microwave-assisted iron-catalyzed cyclization of substituted 2-halobenzoic acids with amidines in water, which represents the first instance of iron-catalyzed C–N coupling to form N-heterocycles in an aqueous medium. rsc.orgsci-hub.cat This rapid and efficient process can achieve moderate to high yields even with less reactive substrates like guanidines. rsc.orgsci-hub.cat

Another approach involves the iron-catalyzed aerobic oxidative dehydrogenation of 2-aminobenzyl alcohols and benzylamines. nih.gov Using FeBr₂ in chlorobenzene (B131634) at 110°C, this reaction yields 2-aryl/heteroaryl quinazolines. The proposed mechanism involves the formation of an aniline (B41778) intermediate, condensation with a benzaldehyde (B42025) equivalent, and subsequent intramolecular cyclization followed by oxidative dehydrogenation. nih.gov Additionally, an iron-catalyzed cross-dehydrogenative [4 + 2] annulation of anilines with 4-methylene-quinazolinones using FeCl₃ and an environmentally friendly oxidant like H₂O₂/O₂ has been reported to produce quinoline-spiroquinazolinones under mild conditions. nih.gov

| Catalyst/Reagents | Starting Materials | Reaction Type | Yield | Ref |

| Fe₂(acac)₃ or FeCl₃ / Ligand | 2-Halobenzoic acids, Amidines | Microwave-assisted Cyclization | Moderate to High | rsc.orgsci-hub.cat |

| FeBr₂ / Aerobic | 2-Aminobenzyl alcohols, Benzylamines | Oxidative Dehydrogenation | 61-94% | nih.gov |

| FeCl₃ / H₂O₂/O₂ | Secondary/Tertiary Anilines, 4-Methylene-quinazolinones | Dehydrogenative [4+2] Cycloaddition | N/A | nih.gov |

Manganese-Catalyzed Acceptorless Dehydrogenative Coupling

Manganese-catalyzed reactions are gaining prominence as sustainable methods for heterocycle synthesis. An acceptorless dehydrogenative coupling (ADC) strategy using a Mn(I) catalyst allows for the synthesis of 2-substituted quinazolines from 2-aminobenzyl alcohol and primary amides. nih.govnih.govacs.orgresearchgate.net This atom-economical process liberates only hydrogen and water as byproducts and works well for a variety of aryl and alkyl amides, providing yields between 58% and 81%. nih.govrsc.org

Similarly, a well-defined manganese pincer complex catalyzes the dehydrogenative annulation of 2-aminobenzyl alcohols and nitriles. mdpi.comacs.org This reaction tolerates a broad range of electron-donating and electron-withdrawing groups on both starting materials, delivering the desired quinazoline products in good yields. mdpi.com The sustainability of this method is enhanced by the fact that the evolved hydrogen gas can be utilized in subsequent reduction reactions. mdpi.com

| Catalyst/Reagents | Starting Materials | Reaction Type | Yield (%) | Ref |

| Mn(I) Catalyst | 2-Aminobenzyl alcohol, Primary amides | Acceptorless Dehydrogenative Coupling | 58-81 | nih.govmdpi.com |

| Mn(I) Pincer Complex | 2-Aminobenzyl alcohols, Nitriles | Acceptorless Dehydrogenative Annulation | Good | mdpi.comacs.org |

Metal-Free Catalytic Methods

To circumvent the costs and potential toxicity associated with transition metals, several metal-free catalytic methods for quinazoline synthesis have been developed. These strategies often rely on organocatalysts or unique reaction media.

One such approach is a catalyst-free, one-pot, three-component reaction of 2-aminoaryl ketones, an aldehyde, and ammonium acetate in a low-melting mixture of maltose, dimethylurea (DMU), and ammonium chloride. rsc.org This environmentally friendly and biodegradable reaction medium facilitates the synthesis of quinazolines in high yields under aerobic conditions. rsc.org

Molecular iodine has also been employed as a catalyst. In one method, iodine catalyzes the reaction of 2-aminobenzophenones with aryl amines under an oxygen atmosphere to afford 2-arylquinazolines in 68-92% yields via benzylic sp³ C-H bond amination. mdpi.com Another metal-free approach utilizes oxalic acid dihydrate or malonic acid, which react with 2-aminobenzylamine to produce quinazoline or 2-methylquinazoline, respectively, through an in situ condensation and oxidation process. mdpi.com

Visible-light-induced photocatalysis offers another metal-free alternative. Using organic dyes like Rose Bengal or acridinium (B8443388) salts as photocatalysts, quinazolinones can be synthesized under mild conditions, often using air as the oxidant. researchgate.net

| Catalyst/Reagents | Starting Materials | Reaction Type | Yield (%) | Ref |

| None (Maltose-DMU-NH₄Cl medium) | 2-Aminoaryl ketones, Aldehydes, NH₄OAc | Three-component condensation | High | rsc.org |

| Molecular Iodine / O₂ | 2-Aminobenzophenones, Aryl amines | sp³ C-H Amination | 68-92 | mdpi.com |

| Oxalic acid dihydrate | 2-Aminobenzylamine | Condensation/Oxidation | 75-85 | mdpi.com |

| [Acr-Mes]⁺(ClO₄)⁻ / Visible Light | 2-Aminobenzylamine, α-hydroxyl acids | Photocatalytic Condensation | N/A | researchgate.net |

Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are highly efficient for building molecular complexity in a single step, making them ideal for constructing libraries of drug-like molecules such as quinazolines. scispace.comopenmedicinalchemistryjournal.comsharif.edu

A prominent example is the Ugi four-component reaction (Ugi-4CR), which has been used to rapidly synthesize diverse polycyclic quinazolinones. nih.gov In one protocol, an ammonia-Ugi-4CR is followed by a palladium-catalyzed annulation. A second, unprecedented approach uses cyanamide (B42294) as the amine component in the Ugi-4CR, followed by a radical-induced cyclization to form the quinazolinone core. nih.gov

Simpler three-component reactions are also common. An iodine-catalyzed MCR of active methylene compounds, various aromatic aldehydes, and 5-aminotetrazole (B145819) provides a versatile route to fused quinazolines. scispace.comopenmedicinalchemistryjournal.com Another one-pot, three-component annulation involves the reaction of a substituted benzaldehyde, a benzylamine, and an aniline, catalyzed by copper. nih.govmdpi.com Furthermore, a catalyst-free three-component reaction between 2-aminoaryl ketones, an aldehyde, and ammonium acetate in a specialized solvent mixture yields quinazolines efficiently. rsc.org These MCRs exemplify atom economy and operational simplicity in the synthesis of complex heterocyclic structures. sharif.edu

| Reaction Type | Key Components | Catalyst/Conditions | Product Type | Ref |

| Ugi-4CR / Annulation | 2-Bromobenzoic acid, Isocyanide, Aldehyde, Ammonia | Pd-catalyst | Polycyclic Quinazolinones | nih.gov |

| Ugi-4CR / Radical Cyclization | Acid, Aldehyde, Isocyanide, Cyanamide | AIBN / Tributyltin hydride | Polycyclic Quinazolinones | nih.gov |

| Three-component Reaction | 2-Aminoaryl ketones, Aldehyde, NH₄OAc | None (Maltose-DMU-NH₄Cl) | Quinazolines | rsc.org |

| Three-component Reaction | Benzaldehyde, Benzylamine, Aniline | Copper-catalyst | Quinazoline Derivatives | nih.govmdpi.com |

| Three-component Condensation | 5-Aminotetrazole, Benzaldehydes, Dimedone | p-Toluenesulfonic acid | Tetrahydrotetrazolo[1,5-a]quinazolines | sharif.edu |

Intramolecular Oxidative C-H Amination

Intramolecular oxidative C-H amination has emerged as a powerful and atom-economical method for the construction of N-heterocycles, including the quinazoline core. This strategy avoids the pre-functionalization of starting materials, proceeding directly through the formation of a C-N bond via the activation of a C-H bond.

One notable approach involves the iron-catalyzed sp³ C-H oxidation and subsequent intramolecular C-N bond formation. In a representative transformation, a 2-alkylamino-N-H ketimine, which can be prepared from the corresponding 2-alkylaminobenzonitrile and an organometallic reagent, undergoes cyclization in the presence of an iron catalyst and an oxidant. nih.govmdpi.com For the synthesis of a this compound derivative, a plausible precursor would be a ketimine derived from a 2-amino-6-methylbenzonitrile. The iron catalyst, such as iron(II) chloride (FeCl₂), in combination with a terminal oxidant like tert-butyl hydroperoxide (TBHP), facilitates the oxidation of the benzylic C-H bond of the alkylamino group, which is followed by an intramolecular cyclization and aromatization to afford the quinazoline ring system. nih.govmdpi.com This method is valued for its use of an inexpensive and environmentally benign iron catalyst.

Another strategy employs copper catalysis for the intramolecular amination of benzylic C-H bonds. For instance, the amination of 2-methylbenzamides using a copper catalyst and a mild oxidant like manganese dioxide (MnO₂) can lead to the formation of isoindolinones. nih.govresearchgate.net While this specific example leads to a five-membered ring, the underlying principle of copper-catalyzed C-H amination is applicable to the synthesis of six-membered rings like quinazolines, given a suitable substrate design. A hypothetical pathway to a this compound derivative could involve a suitably N-substituted 2-amino-6-methylbenzylamine derivative that undergoes copper-catalyzed intramolecular C-H amination.

Table 1: Examples of Quinazoline Synthesis via Intramolecular Oxidative C-H Amination

| Catalyst/Oxidant | Starting Material Type | Product Type | Yield Range | Reference |

|---|---|---|---|---|

| FeCl₂ / TBHP | 2-Alkylamino N-H ketimines | C-2 substituted quinazolines | Good to excellent | nih.govmdpi.com |

| Cu(I)/Diimine ligand / NFSI | Benzylic carbamates | Direct C-N bond formation | Broad scope | rsc.org |

| CuI / K₃PO₄ / O₂ | 1-(2-bromophenyl)-methanamines and amidines | Functionalized quinazolines | Moderate to good | nih.gov |

1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition is a versatile and powerful tool in heterocyclic synthesis, typically leading to the formation of five-membered rings. organic-chemistry.orgnih.gov This reaction involves the concertedly or stepwise addition of a 1,3-dipole to a dipolarophile. While the direct synthesis of the six-membered quinazoline ring via a standard 1,3-dipolar cycloaddition is not a conventional approach, this methodology is instrumental in constructing fused quinazoline systems.

For instance, research has demonstrated the synthesis of novel pyrrolo- and pyridazinoquinazoline derivatives through 1,3-dipolar cycloaddition reactions. nih.govnih.govrsc.org In these cases, a zwitterionic intermediate, generated in situ from a quinazolinone derivative, acts as the 1,3-dipole. This dipole then reacts with various dipolarophiles, such as N-arylmaleimides or ω-nitrostyrenes, to yield complex, fused heterocyclic systems. nih.gov

Although there is a lack of specific literature examples detailing the synthesis of a simple this compound via a 1,3-dipolar cycloaddition as the primary ring-forming step, the functionalization of a pre-existing this compound core using this method is conceivable. For example, a this compound derivative bearing a suitable dipolarophile or a group that can be converted into a 1,3-dipole could undergo cycloaddition to introduce further heterocyclic moieties.

Table 2: Application of 1,3-Dipolar Cycloaddition in Quinazoline Chemistry

| 1,3-Dipole Source | Dipolarophile | Resulting Structure | Reference |

|---|---|---|---|

| Zwitterion from 3-amino-2-chloromethyl-4(3H)-quinazolinone | N-arylmaleimides | Tetrahydropyrrolo[3',4':4,3]-pyridazino[6,1-b]-quinazolinetriones | nih.gov |

| Zwitterion from 3-amino-2-chloromethyl-4(3H)-quinazolinone | ω-nitrostyrenes | Tetrahydropyridazino[6,1-b]quinazolin-10-ones | nih.gov |

Cross-Dehydrogenative Coupling Reactions

Cross-dehydrogenative coupling (CDC) represents a highly efficient and sustainable strategy for the formation of C-C and C-heteroatom bonds directly from two C-H bonds, typically in the presence of an oxidant. wikipedia.orglibretexts.org This approach has been successfully applied to the synthesis of a wide array of quinazoline derivatives.

A prominent example is the ruthenium-catalyzed dehydrogenative coupling of 2-aminophenyl ketones with amines. organic-chemistry.orgnih.govacs.org An in-situ formed ruthenium catalyst demonstrates high selectivity in this transformation, leading to the formation of quinazoline products without the need for reactive reagents or the generation of toxic byproducts. organic-chemistry.orgnih.govacs.org To synthesize a this compound derivative via this route, one would start with a (2-amino-6-methylphenyl)ketone and a suitable amine. The reaction proceeds through the formation of an imine intermediate, followed by cyclization and dehydrogenation, all facilitated by the ruthenium catalyst. organic-chemistry.org

Another powerful CDC approach involves the acceptorless dehydrogenative coupling (ADC) of 2-aminobenzyl alcohols with nitriles, catalyzed by a bifunctional ruthenium NNN-pincer complex. rsc.org This method is highly atom-economical and environmentally benign, producing only hydrogen and water as byproducts. rsc.org A variety of substituted quinazolines can be synthesized with low catalyst and base loadings under aerial conditions. rsc.org The synthesis of a 2-substituted-5-methylquinazoline would involve the reaction of (2-amino-6-methylphenyl)methanol (B2855884) with a corresponding nitrile.

Furthermore, silver-catalyzed CDC reactions have been developed for the functionalization of the quinazoline ring itself. For example, a direct CDC reaction between quinazolines and 1,4-dioxane (B91453) has been reported to yield C2 or C4 substituted quinazoline hybrids in an aqueous medium. rsc.org This highlights the utility of CDC not only for the primary synthesis of the quinazoline core but also for its subsequent elaboration.

Table 3: Examples of Quinazoline Synthesis via Cross-Dehydrogenative Coupling

| Catalyst | Coupling Partners | Product Type | Yield Range | Reference |

|---|---|---|---|---|

| [Ru]-hydride complex / catechol ligand | 2-Aminophenyl ketones and amines | Substituted quinazolines | High selectivity | organic-chemistry.orgnih.govacs.org |

| Ru-NNN pincer complex | 2-Aminobenzyl alcohols and nitriles | Substituted quinazolines | Good to excellent | rsc.org |

| AgNO₃ / K₂S₂O₈ | Quinazolines and 1,4-dioxane | (1,4-dioxan-2-yl) substituted quinazolines | Broad scope | rsc.org |

Reactivity and Reaction Mechanisms of 5 Methylquinazoline Derivatives

Electrophilic Substitution Pathways

In quinazoline (B50416), the benzene (B151609) part of the molecule is more susceptible to electrophilic attack than the pyrimidine (B1678525) ring. wikipedia.org The reaction proceeds via an addition-elimination mechanism typical for aromatic systems. imperial.ac.uk

Nitration is the most well-documented electrophilic substitution reaction for the quinazoline scaffold. scispace.comnih.gov For the parent quinazoline molecule, treatment with fuming nitric acid in concentrated sulfuric acid results in the formation of 6-nitroquinazoline. scispace.comnih.gov In the case of 5-methylquinazoline, the C-6 position is electronically activated by the ortho-directing methyl group, making it a prime target for electrophilic attack. This is consistent with the observed synthesis of compounds such as 5-methyl-6-nitroquinazolin-4(3H)-one, confirming that nitration readily occurs at the C-6 position. bldpharm.com Studies on the analogous 5-methylquinoline (B1294701) have also shown that nitration favors positions ortho and para to the activating methyl group. brieflands.com

Theoretical calculations and experimental observations have established a clear order of reactivity for electrophilic substitution on the quinazoline ring. The attack preferentially occurs on the benzenoid ring over the deactivated pyrimidine ring. wikipedia.orgnih.gov The predicted order of reactivity for the available positions on the benzene ring is C-8 > C-6 > C-5 > C-7. wikipedia.orgscispace.comnih.gov This hierarchy is determined by the stability of the cationic intermediate (Wheland intermediate) formed during the substitution process. quimicaorganica.org Positions C-5 and C-8 are generally the most favored. quimicaorganica.org

Nucleophilic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) does not typically occur on the parent this compound. Instead, these reactions require the presence of good leaving groups, such as halogens, at the C-2 or C-4 positions of the pyrimidine ring. The electron-withdrawing nature of the ring nitrogens makes these positions highly susceptible to nucleophilic attack.

In derivatives like 2,4-dichloro-5-methylquinazoline, the two chlorine atoms exhibit different reactivities. The chlorine atom at the C-4 position is significantly more reactive towards nucleophiles than the one at the C-2 position. stackexchange.comacs.org This regioselectivity allows for a stepwise substitution pattern.

First Substitution (C-4): Reaction with a nucleophile (e.g., an amine or hydrazine) under mild conditions (e.g., lower temperatures) results in the selective replacement of the C-4 chlorine. stackexchange.comacs.orgnih.gov

Second Substitution (C-2): The substitution of the remaining chlorine atom at the less reactive C-2 position requires more forcing or harsh conditions, such as higher temperatures or prolonged reaction times. stackexchange.comacs.org

This difference in reactivity is supported by Density Functional Theory (DFT) calculations, which show that the carbon atom at the C-4 position has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient. nih.govresearchgate.net This indicates that C-4 is the more electrophilic site, leading to a lower activation energy for nucleophilic attack compared to the C-2 position. nih.govresearchgate.net

Table 1: Regioselective Nucleophilic Substitution Conditions for Dichloroquinazoline Derivatives

| Precursor | Nucleophile | Position of Substitution | Reaction Conditions | Reference |

|---|---|---|---|---|

| 2,4-dichloroquinazoline | Hydrazine (B178648) Hydrate | C-4 | Ethanol, 0-5 °C, 2 h | stackexchange.com |

| 2-chloro-4-hydrazinylquinazoline | Hydrazine Hydrate | C-2 | Isopropanol, Reflux, 1 h | stackexchange.com |

| 2,4-dichloro-6-methylquinazoline | 3-(aminomethyl)oxetan-3-amine | C-4 | Ethanol, Et3N, Reflux, overnight | acs.org |

| 2,4-dichloroquinazoline | Various Amines | C-4 | Varied (e.g., EtOH, reflux; i-PrOH, 80 °C) | nih.gov |

Reactions of Methyl Groups at C-2, C-4, and C-5 Positions

The reactivity of a methyl group on the quinazoline scaffold is highly dependent on its position. A methyl group at C-5, being on the benzenoid ring, is generally unreactive. However, methyl groups at the C-2 and C-4 positions are activated by the adjacent nitrogen atoms of the pyrimidine ring. This activation renders the methyl protons acidic, allowing them to participate in various condensation reactions.

The activated methyl groups at the C-2 or C-4 positions can undergo condensation reactions with aromatic aldehydes, a process analogous to the Knoevenagel condensation. researchgate.netnumberanalytics.com The reaction is typically initiated by a base, which deprotonates the active methyl group to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the aromatic aldehyde. A subsequent dehydration step yields a 2- or 4-(arylvinyl)quinazoline, also known as a styrylquinazoline. researchgate.net This reaction provides a straightforward method for extending the conjugation of the quinazoline system. researchgate.net

Table 2: Condensation Reaction of Activated Methylquinazolines with Aromatic Aldehydes

| Quinazoline Reactant | Aldehyde | Key Steps | Product Type | Reference |

|---|---|---|---|---|

| 2-Methylquinazolin-4(3H)-one | Aromatic Aldehyde (Ar-CHO) | 1. Deprotonation of C-2 methyl group 2. Nucleophilic attack on aldehyde 3. Dehydration | 2-(Arylvinyl)quinazolin-4(3H)-one | researchgate.net |

| 4-Methylquinazoline | Aromatic Aldehyde (Ar-CHO) | 1. Deprotonation of C-4 methyl group 2. Nucleophilic attack on aldehyde 3. Dehydration | 4-(Arylvinyl)quinazoline | frontiersin.org |

The Mannich reaction is a three-component condensation that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group or other electron-withdrawing group. byjus.comlibretexts.org In the context of quinazoline derivatives, the activated methyl group at C-2 or C-4 can serve as the acidic component, acting as an enolizable carbonyl equivalent. nih.gov

The reaction proceeds via the condensation of a non-enolizable aldehyde (commonly formaldehyde), a primary or secondary amine, and the active methyl-substituted quinazoline. libretexts.org The mechanism involves the initial formation of an electrophilic iminium ion from the aldehyde and the amine. byjus.com The active methyl group on the quinazoline ring is deprotonated to form a carbanion, which then attacks the iminium ion to yield the final product, a β-amino-ethyl-substituted quinazoline, also known as a Mannich base. byjus.comnih.gov This reaction has been effectively demonstrated in quinazolin-4-one systems to create complex, ring-fused structures. nih.gov

Table 3: Components of the Mannich Reaction with Quinazoline Derivatives

| Component | Role | Example | Reference |

|---|---|---|---|

| Active Methyl Compound | Acidic (Nucleophilic) Component | 2-Methylquinazolin-4-one | nih.gov |

| Aldehyde | Electrophilic Component (forms iminium ion) | Formaldehyde (B43269), N-Cbz propanal | libretexts.orgnih.gov |

| Amine | Nucleophilic Component (forms iminium ion) | Primary or Secondary Amine (e.g., Piperidine) | libretexts.orgnih.gov |

Alkylation Reactions

Alkylation is a fundamental transformation for modifying the physicochemical and biological properties of quinazoline derivatives. mdpi.com The reaction typically involves the introduction of an alkyl group onto a nitrogen or oxygen atom within the quinazoline core, and the regioselectivity of this process is often dependent on the reaction conditions and the nature of the alkylating agent. e3s-conferences.orgjuniperpublishers.com

The alkylation of quinazolinone and quinazolinedione derivatives, which are structurally related to this compound, has been studied extensively. Common alkylating agents include methyl iodide, dimethyl sulfate (B86663), and dialkyl carbonates. mdpi.come3s-conferences.org The choice of base and solvent also plays a critical role. For instance, the alkylation of quinazoline-2,4-diones with dimethyl carbonate can be optimized under microwave irradiation using potassium carbonate (K2CO3) as the base, achieving high yields in short reaction times. mdpi.com

The concept of "hard" and "soft" acid-base theory can be applied to predict the outcome of alkylation on ambident nucleophiles like quinazoline derivatives. A study on 2-phenylquinazoline-4-thion showed that "soft" methylating agents like methyl iodide tend to favor alkylation at the softer sulfur atom (S4-alkylation), while "harder" agents like dimethyl sulfate favor alkylation at the harder nitrogen atom (N3-alkylation). e3s-conferences.org The polarity of the solvent also influences this outcome, with more polar solvents promoting N-alkylation. e3s-conferences.org

In the case of quinazolin-4(3H)-one, alkylation with benzyl (B1604629) chloride in the presence of K2CO3 in dimethylformamide (DMF) leads selectively to the N-alkylation product. juniperpublishers.com This regioselectivity holds even when different bases such as cesium carbonate or sodium hydride are used. juniperpublishers.com

| Quinazoline Derivative | Alkylating Agent | Base/Solvent | Key Finding | Reference |

|---|---|---|---|---|

| Quinazoline-2,4-diones | Dimethyl Carbonate | K2CO3 / Microwave | Efficient N-methylation with >94% yield. | mdpi.com |

| 2-Phenylquinazoline-4-thion | Methyl Iodide ("soft") | - | Favors S4-alkylation. | e3s-conferences.org |

| 2-Phenylquinazoline-4-thion | Dimethyl Sulfate ("hard") | Acetonitrile | Exclusively forms the N3-methyl product. | e3s-conferences.org |

| Quinazolin-4(3H)-one | Benzyl Chloride | K2CO3 / DMF | Leads to the N-alkylation product with 82% yield. | juniperpublishers.com |

| 2-Chloro-quinazolinone | Methyl-2-bromo acetate (B1210297) | - | Successful N-alkylation to form a precursor for further derivatization. | uw.edu |

Oxidation and Reduction Pathways

Oxidation and reduction reactions are central to both the synthesis and the reactivity of the this compound scaffold. The formation of the quinazoline ring itself can be achieved through oxidative cyclization pathways. nih.gov For example, the reaction of 2-aminobenzylamines with aldehydes or other precursors in the presence of an oxidizing agent like iodobenzene (B50100) diacetate (PIDA) or molecular iodine (I2) can generate the quinazoline core. nih.gov The proposed mechanism for iodine-promoted synthesis involves the initial oxidation of an N-aryl amidine intermediate, followed by an iodine-mediated cyclization and subsequent elimination to yield the aromatic quinazoline ring. nih.gov

Conversely, the methyl group at the 5-position is susceptible to redox chemistry. The 5-(2'-deoxyuridinyl)methyl radical, an analogue found in DNA, is a key intermediate in oxidative damage processes. nih.gov Studies on this radical have shown that it is susceptible to both oxidation and reduction reactions, even in the absence of oxygen. nih.gov This suggests that the redox chemistry of the methyl group on a heterocyclic ring system like this compound could be a significant factor in its metabolic fate and reactivity, a pathway that has been historically overlooked. nih.gov

Detailed Mechanistic Investigations

Elucidating the precise mechanisms of reactions involving this compound derivatives requires a combination of advanced analytical and computational techniques.

Spectroscopic Analysis of Reaction Intermediates

The direct detection and characterization of transient reaction intermediates are crucial for understanding reaction pathways. Mass spectrometry (MS), particularly electrospray ionization (ESI-MS), is a highly sensitive tool for identifying charged or easily ionizable intermediates present in low concentrations. nih.govrsc.orgslq.qld.gov.au Modern techniques that couple MS with ion mobility separation (IMS-MS) can even distinguish between isomeric intermediates. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for in-situ monitoring of chemical reactions. nih.gov In some well-behaved reactions of quinazoline-related heterocycles, ¹H NMR monitoring shows a clean and direct conversion from reactants to products, indicating that any intermediates are too short-lived to be observed under the reaction conditions. nih.gov While challenging, the characterization of highly reactive intermediates, such as the iron-nitrenoids proposed in C-H amination reactions, is sometimes possible through a combination of spectroscopic methods. osti.gov

Isotopic Labeling Studies

Isotopic labeling is a definitive method for tracing the path of atoms through a chemical reaction, providing unambiguous evidence for proposed mechanisms. musechem.comresearchgate.net By strategically replacing atoms like hydrogen, carbon, or nitrogen with their stable isotopes (e.g., ²H, ¹³C, ¹⁵N), researchers can follow the transformation of specific molecular fragments. nih.govx-chemrx.com

This technique is invaluable for studying the reactivity of specific positions on the molecule. For example, studies on 5-methylpyrimidines, which are structurally analogous to the this compound core, have used isotopic labeling to distinguish between reaction products. nih.gov When studying the oxidation of 5-methylcytosine, labeling can clarify whether observed thymine (B56734) derivatives are a result of deamination or direct reaction, a common ambiguity in such studies. nih.gov This approach allows for a precise investigation into the reactivity of the methyl group in different chemical environments. nih.gov

Radical Inhibition Experiments

To determine whether a reaction proceeds through a free-radical mechanism, radical inhibition experiments are often performed. These experiments involve adding a radical inhibitor, also known as a radical scavenger, to the reaction mixture. youtube.com If the reaction rate is significantly decreased or the reaction is stopped entirely, it provides strong evidence for the involvement of radical intermediates. researchgate.net

A common radical inhibitor is (2,2,6,6-tetramethylpiperidin-1-yl)oxyl, or TEMPO. researchgate.net For instance, in the iodine-catalyzed synthesis of quinazolines, a mechanism involving a radical intermediate has been proposed. nih.gov An inhibition experiment using a compound like TEMPO could be used to test this hypothesis. The inhibitor works by reacting with and neutralizing the chain-carrying radicals, thus breaking the propagation cycle of the radical reaction. youtube.com

Computational Mechanistic Elucidation

Computational chemistry provides powerful insights into reaction mechanisms that are often inaccessible through experimental means alone. rsc.org Techniques such as Density Functional Theory (DFT) allow for the modeling of entire reaction pathways, including the structures and energies of reactants, products, transition states, and intermediates. slq.qld.gov.au

These computational studies can:

Calculate the activation energies for different potential pathways, helping to determine the most likely mechanism.

Visualize the three-dimensional structure of transition states, explaining the stereoselectivity of a reaction.

Assess the influence of non-covalent interactions on the reaction mechanism. rsc.org

For complex heterocyclic systems like this compound, computational modeling is an indispensable tool for rationalizing observed reactivity and for predicting new chemical transformations. rsc.org

Derivatization and Functionalization Strategies for the 5 Methylquinazoline Scaffold

Modifications at the Quinazoline (B50416) Ring System

Halogenation and Subsequent Cross-Coupling

The introduction of halogens onto the quinazoline ring serves as a versatile handle for further diversification through metal-catalyzed cross-coupling reactions. nih.govnih.gov Halogenated quinazolines are valuable synthetic intermediates for forming new carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov

Commonly employed cross-coupling reactions for halogenated quinazolines include:

Suzuki-Miyaura Coupling: This reaction pairs the halogenated quinazoline with an organoboron reagent in the presence of a palladium catalyst to form a C-C bond. nih.govresearchgate.net For example, 5-(4-bromophenyl)- researchgate.netnih.govurfu.rutriazolo[4,3-c]quinazolines have been successfully coupled with various arylboronic acids to generate novel derivatives. mdpi.com

Stille Coupling: This method utilizes organostannanes as coupling partners with halogenated quinazolines, catalyzed by palladium. nih.govresearchgate.net It has been effectively used to synthesize polysubstituted quinazolines. nih.gov

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with a halogenated quinazoline, typically catalyzed by a palladium-copper system. nih.gov It has been used to introduce alkynyl groups at various positions of the quinazoline scaffold. nih.gov

Heck Coupling: This reaction forms a substituted alkene by reacting the halogenated quinazoline with an alkene in the presence of a palladium catalyst. nih.gov

Kumada Coupling: This involves the reaction of a Grignard reagent with the halogenated quinazoline, catalyzed by palladium or nickel. nih.govresearchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is used to form C-N bonds, allowing for the introduction of various amine functionalities. nih.govacs.org

These cross-coupling strategies provide a powerful toolkit for creating a diverse library of 5-methylquinazoline derivatives with varied electronic and steric properties, which is essential for structure-activity relationship (SAR) studies. nih.govnih.gov

Table 1: Cross-Coupling Reactions on Halogenated Quinazolines

| Coupling Reaction | Coupling Partner | Catalyst System | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent | Palladium | C-C |

| Stille | Organostannane | Palladium | C-C |

| Sonogashira | Terminal Alkyne | Palladium/Copper | C-C (alkynyl) |

| Heck | Alkene | Palladium | C-C (alkenyl) |

| Kumada | Grignard Reagent | Palladium or Nickel | C-C |

| Buchwald-Hartwig | Amine | Palladium | C-N |

Nucleophilic Substitution at Activated Ring Positions

Nucleophilic aromatic substitution (SNAr) is another key strategy for functionalizing the quinazoline ring, particularly at positions activated by electron-withdrawing groups. chim.it For instance, the presence of nitro groups on the quinazoline ring can facilitate the displacement of a leaving group by a nucleophile. rsc.orgresearchgate.net

A study on 5,7-dinitroquinazoline-4-one demonstrated the regioselective substitution of the nitro group at the C5 position by methylamine (B109427). rsc.orgresearchgate.net Theoretical studies suggest that the reaction proceeds through a concerted mechanism rather than forming a stable intermediate. researchgate.net The greater positive charge on the C5 carbon compared to the C7 carbon makes it more susceptible to nucleophilic attack. researchgate.net

The reactivity in SNAr reactions is highly dependent on the nature of the nucleophile, the leaving group, and the solvent conditions. Common nucleophiles include amines, alkoxides, and thiolates. acs.orgacs.org This method is particularly useful for introducing nitrogen-containing substituents, which are prevalent in many biologically active quinazoline derivatives. acs.orgacs.org For example, the synthesis of Ziresovir, a drug candidate for respiratory syncytial virus (RSV), involves the nucleophilic substitution of a chloro group on the quinazoline ring. acs.orgacs.org

Functionalization of the Methyl Group at C-5

The methyl group at the C-5 position of the quinazoline scaffold is not merely a passive substituent but an active site for various chemical transformations, allowing for the extension of the molecular framework and the introduction of new functionalities. nih.govnih.gov

Aldol (B89426) Condensation with Aldehydes

The methyl group at C-5 can be deprotonated by a strong base to form a carbanion, which can then act as a nucleophile in an Aldol condensation reaction with various aldehydes. khanacademy.orgyoutube.com This reaction is a powerful C-C bond-forming strategy that allows for the introduction of a β-hydroxy carbonyl moiety, which can be further modified.

The initial Aldol addition product can undergo subsequent dehydration, often under the reaction conditions, to yield an α,β-unsaturated carbonyl compound. youtube.com This extends the conjugation of the system and provides a new site for further functionalization. The choice of base and reaction conditions is critical to control the outcome of the reaction and avoid side products. khanacademy.org This strategy has been utilized in the synthesis of various heterocyclic compounds. rsc.org

Synthesis of Arylvinyl, Aryl, and Arylethynyl Derivatives

The C-5 methyl group serves as a precursor for the synthesis of various unsaturated derivatives, significantly expanding the chemical space around the quinazoline core.

Arylvinyl Derivatives: These can be synthesized through the aforementioned Aldol condensation with aromatic aldehydes, followed by dehydration. researchgate.net This introduces a styryl-like moiety at the C-5 position.

Aryl Derivatives: While direct arylation of the methyl group is challenging, it can be achieved through multi-step sequences. One approach involves the transformation of the methyl group into a more reactive functional group, such as a halogenated methyl group, which can then participate in cross-coupling reactions.

Arylethynyl Derivatives: The synthesis of arylethynyl derivatives at the C-5 position can be accomplished through various synthetic routes. One common method involves the Sonogashira cross-coupling of a C-5 halogenated quinazoline with a terminal arylacetylene. researchgate.net Alternatively, a C-5 methyl group can be converted to an aldehyde, which can then be transformed into an alkyne via the Corey-Fuchs or Seyferth-Gilbert homologation, followed by coupling with an aryl halide.

These unsaturated derivatives are of significant interest due to their potential as fluorophores and biologically active compounds. researchgate.netmdpi.com

Table 2: Synthesis of Unsaturated Derivatives from the C-5 Position

| Derivative | Key Synthetic Strategy | Intermediate Functional Group |

|---|---|---|

| Arylvinyl | Aldol Condensation/Dehydration | C-5 Carbanion |

| Aryl | Multi-step sequence (e.g., via halogenation) | Halogenated C-5 Methyl |

| Arylethynyl | Sonogashira Coupling or Homologation | C-5 Halide or C-5 Aldehyde |

Introduction of Diverse Functional Groups

Beyond the synthesis of unsaturated derivatives, the C-5 methyl group can be functionalized to introduce a wide array of other chemical moieties. bccampus.camasterorganicchemistry.com This diversification is key to fine-tuning the properties of the this compound core for specific applications.

Initial oxidation of the methyl group can yield a hydroxymethyl or a formyl group. The resulting alcohol can be converted to esters, ethers, or halides. The aldehyde is a versatile intermediate that can be converted to a carboxylic acid, an oxime, or a hydrazone, or used in reductive amination to introduce amino functionalities. mdpi.commdpi.com

Furthermore, radical halogenation of the methyl group can provide a handle for nucleophilic substitution reactions, allowing for the direct introduction of various heteroatom-containing groups. The ability to introduce these diverse functional groups is critical for developing new derivatives with improved potency, selectivity, and pharmacokinetic profiles. nih.govresearchgate.netscirp.org

Strategic Derivatization for Advanced Analytical and Research Purposes

The functionalization of the this compound scaffold is a critical step in preparing it for sophisticated analytical techniques and in-depth research applications. Derivatization strategies are employed to modify the physicochemical properties of the molecule, such as volatility, ionization efficiency, and detectability. These modifications are essential for techniques like gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and capillary electrophoresis, enabling enhanced separation, identification, and quantification. The following sections detail specific derivatization approaches tailored for these advanced purposes.

Reducing End Labeling Strategies

The term "reducing end labeling" is most frequently associated with the analysis of carbohydrates (glycans), where a label is attached to the aldehyde or ketone group at the reducing end of the sugar chain. The core chemical reaction enabling this is reductive amination . youtube.com This powerful and versatile reaction can be conceptually applied to the this compound scaffold, provided it is functionalized with a suitable carbonyl group (an aldehyde or ketone) or a primary amine. researchgate.netresearchgate.net

Reductive amination involves two main steps:

Imine/Schiff Base Formation: A primary amine reacts with an aldehyde or ketone to form a C=N double bond, known as an imine or Schiff base. This is a reversible reaction, often catalyzed by mild acid.

Reduction: The resulting imine is then selectively reduced to a stable secondary amine using a mild reducing agent. youtube.com

For a this compound derivative, this strategy could be implemented in two ways:

Labeling a Carbonyl-Functionalized this compound: If the scaffold contains an aldehyde group (e.g., this compound-4-carbaldehyde), it can be reacted with a labeling reagent that contains a primary amine. This label could be a fluorophore for fluorescence detection or another tag to improve ionization in mass spectrometry.

Labeling with a this compound Derivative: Conversely, a this compound derivative bearing a primary amine (e.g., 4-amino-5-methylquinazoline) could act as the labeling reagent itself, reacting with a carbonyl-containing analyte of interest.

Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH), which are mild enough to reduce the imine without affecting the original carbonyl group. youtube.com The Eschweiler-Clarke reaction is a specific type of reductive amination for the methylation of primary or secondary amines using formaldehyde (B43269) as the carbonyl source and formic acid as the reductant. youtube.com

This derivatization strategy is highly valuable for quantitative analysis, especially when using isotopically labeled reagents.

Computational and Theoretical Studies on 5 Methylquinazoline and Its Analogs

Quantum Chemical Investigations

Stability and Isomerism Studies

Computational methods are crucial for studying the relative stability of different isomers and tautomers of quinazoline (B50416) derivatives. Tautomerism, the migration of a proton, is a key consideration, especially in quinazolinone systems, which are related analogs.

Theoretical studies on substituted quinolin-4(1H)-ones, which are structurally similar to quinazolinones, have utilized quantum-chemical methods like Density Functional Theory (DFT), Hartree-Fock (HF), and Møller–Plesset (MP2) perturbation theory to investigate 4-hydroxy/4-oxo tautomerism. nuph.edu.uaresearchgate.net These calculations help determine the more stable tautomeric form by comparing their computed energies. For instance, in various 3-substituted 2-methyl-quinolin-4(1H)-ones, significant deshielding of the C4 carbon nucleus observed in both experimental ¹³C NMR spectra and theoretical calculations indicates that the 4-oxo form is the predominant tautomer in solution. nuph.edu.uaresearchgate.net The calculated chemical shifts for the different tautomers can serve as a reliable criterion for structural assignment. nuph.edu.ua

Similarly, studies on other quinazolinone derivatives have explored keto-enol tautomerism. nih.govsapub.org The stability of the keto-enol equilibrium is influenced by factors such as the solvent and the potential for intramolecular hydrogen bonding, which can stabilize the cis-enol form. nih.gov Computational models, such as the Polarizable Continuum Model (PCM), are employed to account for solvent effects in these calculations. nuph.edu.ua

Stress testing, combined with computational predictions, has also been used to evaluate the stability of quinazolinone analogs under various conditions. For example, the stability of a 3-[2-(4-phenyl-1-piperazino)-2-oxoethyl]quinazoline-4(3Н)-one was assessed under hydrolytic, oxidative, and photolytic stress, with computational models helping to predict the most likely pathways for degradation. rjsvd.com Such studies revealed that the molecule was relatively stable to oxidation but susceptible to hydrolysis in an alkaline medium. rjsvd.com

Furthermore, computational analysis can predict the most stable constitutional isomers. In complex fused heterocyclic systems related to quinazolines, DFT calculations have been used to compare the energies of linear versus angular isomers, finding that the linear isomers are generally more stable. mdpi.com These theoretical approaches provide a foundational understanding of the inherent stability and potential isomeric forms of the 5-methylquinazoline scaffold.

Molecular Modeling and Simulation

Molecular modeling and simulation are indispensable tools for understanding how this compound analogs interact with biological targets. These computational techniques can predict binding modes, affinities, and the dynamic behavior of ligand-receptor complexes.

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This method is widely used to screen virtual libraries of quinazoline analogs and to understand the structural basis of their biological activity. Docking studies have been performed on a variety of quinazoline derivatives targeting numerous proteins implicated in diseases like cancer.

For example, quinazoline derivatives have been extensively studied as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.govnih.gov Docking simulations place the quinazoline scaffold into the ATP-binding site of EGFR, where the quinazoline nitrogen atoms often form crucial hydrogen bonds with key residues like Met793. nih.gov Similarly, docking of quinazolinone derivatives into the active site of Matrix Metalloproteinase-13 (MMP-13), a target for osteoarthritis, identified key hydrogen bonding and electrostatic interactions with residues such as Ala238, Thr245, and Met253 that are important for inhibitor stability and activity.

The following table summarizes findings from various molecular docking studies on quinazoline analogs, highlighting the target proteins, binding affinities, and key interactions.

| Quinazoline Analog Class | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Quinazolinone derivatives | Human Neutrophil Elastase (HNE) | -10.9 | Not specified |

| Quinazoline derivatives | Epidermal Growth Factor Receptor (EGFR) | -8.5 to -9.9 | Met793, Cys797 |

| Triazole-quinazolinone hybrids | Falcipain 2 protease (P. falciparum) | up to -10.3 | Not specified |

| Quinazolinone derivatives | Matrix Metalloproteinase-13 (MMP-13) | Not specified | Ala238, Thr245, Thr247, Met253 |

| Quinazolinone derivatives | hsPLA₂-G-IIA | -9.8 to -12.4 | Gly29, Gly31, Asp48, Lys62 |

This table is a compilation of data from multiple sources. nih.govresearchgate.netresearchgate.netresearchgate.net

These studies collectively demonstrate the utility of molecular docking in identifying potential drug candidates and providing a rationale for the observed biological activities of quinazoline analogs.

Following molecular docking, molecular dynamics (MD) simulations are often performed to assess the stability and dynamics of the predicted ligand-protein complex over time. MD simulations provide a more realistic model of the biological environment, typically including water and ions, and allow the system to evolve according to the laws of physics.

Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein backbone or ligand atoms from their initial position. A stable RMSD value over the simulation time suggests that the complex has reached equilibrium and is structurally stable. For example, MD simulations of a quinazoline derivative (7b) in complex with EGFR showed that the system reached equilibrium after 20 ns and remained stable, with an average RMSD of approximately 1 Å. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual amino acid residues. Lower RMSF values in the binding site indicate less flexibility and a more stable binding interaction. In studies of EGFR, residues in the active site region generally show lower fluctuation upon binding to a stable quinazoline inhibitor. nih.gov

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and protein throughout the simulation is a strong indicator of a stable interaction. nih.gov

MD simulations have validated the stability of complexes between quinazolinone derivatives and various cancer-related targets, including VEGFR2, c-Met, and Topoisomerase II, supporting their potential as therapeutic agents. mdpi.comnih.gov These simulations confirm that the interactions predicted by docking are maintained in a dynamic environment, providing greater confidence in the proposed binding mode.

Theoretical Studies of Reactivity and Regioselectivity

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the intrinsic chemical reactivity of the quinazoline ring system. These studies can predict the most likely sites for chemical reactions and explain the underlying electronic factors that control reaction outcomes, such as regioselectivity.

A significant area of study has been the regioselectivity of nucleophilic aromatic substitution (SₙAr) on the quinazoline core, a common strategy for synthesizing functionalized derivatives. chim.it For precursors like 2,4-dichloroquinazoline, experimental results consistently show that nucleophiles preferentially attack the C4 position. mdpi.com DFT calculations provide a clear explanation for this phenomenon. Analysis of the frontier molecular orbitals (FMOs) reveals that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient on the C4 carbon atom compared to the C2 carbon. researchgate.netnih.gov Since the LUMO is the orbital that accepts electrons from an incoming nucleophile, a larger coefficient indicates that this position is more susceptible to nucleophilic attack. researchgate.netnih.gov

Furthermore, calculating the activation energies for nucleophilic attack at both positions confirms this preference. The energy barrier for the transition state leading to substitution at C4 is significantly lower than that for substitution at C2, indicating that the C4 reaction is kinetically favored. researchgate.net

DFT has also been used to explore the regioselectivity of reactions on substituted quinazolinones. In the case of 5,7-dinitroquinazoline-4-one, theoretical studies showed that nucleophilic attack by methylamine (B109427) preferentially occurs at the C5 position (the peri position). This regioselectivity is attributed to the formation of a stabilizing intramolecular hydrogen bond between the incoming amine and the carbonyl group in the transition state.

Other computational methods used to analyze reactivity include:

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net

Fukui Functions: These functions are used to identify the most reactive sites for nucleophilic, electrophilic, and radical attacks. researchgate.net

Bond Dissociation Energies (BDE): Calculation of BDEs can help predict the likelihood of reactions involving radical mechanisms, such as autoxidation. researchgate.net

These theoretical investigations are invaluable for predicting and rationalizing the chemical behavior of this compound and its analogs, thereby guiding synthetic efforts to produce specific isomers with desired functionalities.

Applications of 5 Methylquinazoline and Its Derivatives As Synthetic Intermediates and Scaffolds in Advanced Chemical Research

Precursors for Complex Heterocyclic Systems and Analogs

The 5-methylquinazoline framework serves as a valuable starting point for the construction of more complex, polycyclic heterocyclic systems. Its derivatives are key intermediates in multi-step syntheses, enabling the creation of novel molecular architectures with potential applications in drug discovery and materials science.

A notable example is the synthesis of Ziresovir (AK0529), a potent inhibitor of the respiratory syncytial virus (RSV) fusion protein. acs.org In a novel synthetic route, 2-bromo-5-methylbenzoic acid is used as a precursor, which, through a copper-catalyzed cyclization with guanidine (B92328), forms the core 6-methyl-2-amino-4(3H)-quinazolinone structure. acs.org This intermediate is then further functionalized to yield the final complex drug molecule. The optimization of this reaction, starting from a 5-methyl substituted benzoic acid, highlights the industrial relevance of such precursors for constructing elaborate therapeutic agents. acs.org

Furthermore, the this compound scaffold is a logical precursor for a variety of fused heterocyclic systems, such as pyrazolo[1,5-a]quinazolines. These fused systems are of significant interest due to their diverse biological activities. researchgate.net Synthetic strategies often involve the condensation of a substituted 2-aminobenzaldehyde (B1207257) or related precursor with an appropriate pyrazole (B372694) derivative. researchgate.net By starting with a precursor bearing a methyl group at the corresponding position, chemists can systematically introduce the 5-methyl substituent into the final pyrazolo[1,5-a]quinazoline product, allowing for the exploration of structure-activity relationships. The synthesis of these complex systems often proceeds through the formation of intermediates like 4,5-dihydropyrazolo[1,5-a]quinazoline-5-one, which can be derived from appropriately substituted 2-hydrazinobenzoic acids. researchgate.net

Building Blocks for Functional Organic Materials Research

The unique photophysical properties of the quinazoline (B50416) core make it an attractive building block for the development of novel functional organic materials. Derivatives of this compound can be tailored to create materials with specific electronic and optical characteristics for use in advanced applications.

The quinazoline scaffold has been successfully incorporated into emitters for Organic Light-Emitting Diodes (OLEDs), particularly those exhibiting Thermally Activated Delayed Fluorescence (TADF). TADF materials are crucial for achieving high efficiency in next-generation displays and lighting by harvesting both singlet and triplet excitons.

Research has demonstrated that push-pull fluorophores based on a quinazoline acceptor unit can function as effective TADF emitters. For instance, a green TADF emitter, 10-(4-(2-(3,5-di(pyridin-2-yl)phenyl)quinazolin-4-yl)phenyl)-10H-phenoxazine (2DPyPh-Qz), was developed using a quinazoline acceptor segment and achieved a high external quantum efficiency of approximately 28% in an OLED device. While this specific example is not methylated at the 5-position, it establishes the quinazoline core as a highly effective scaffold for high-performance OLEDs. The strategic placement of substituents, such as a methyl group on the quinazoline ring, is a key method used by chemists to fine-tune the electronic properties, conformation, and solid-state packing of these materials, thereby optimizing their electroluminescent performance.

The inherent fluorescence of certain quinazoline derivatives makes them promising candidates for the development of chemical sensors. These sensors can detect specific analytes through changes in their fluorescence signals, such as "turn-on" or "turn-off" responses.

The quinazolinone core, which can be readily synthesized from this compound precursors, is an excellent fluorophore. Quinazolinone derivatives are known for their strong luminescence, significant Stokes shifts, and good photostability. nih.gov Recently, a quinazolinone-based fluorescent probe, 2-(2′-nitrophenyl)-4(3H)-quinazolinone (NPQ), was developed for the highly sensitive and selective detection of carbon monoxide (CO). nih.gov The probe operates on a "turn-on" mechanism where the non-fluorescent nitro group is reduced by CO to a highly fluorescent amino group, resulting in a strong green emission. nih.gov This work demonstrates the utility of the quinazolinone scaffold in creating chemosensors for important gaseous analytes. The ability to modify the quinazoline ring, for example with a methyl group at the 5-position, offers a pathway to modulate the sensor's properties, including its sensitivity, selectivity, and solubility, for targeted applications.

Quinazoline Scaffold in Medicinal Chemistry Research (Preclinical and Mechanism-Oriented Studies)

The quinazoline ring is a cornerstone in modern medicinal chemistry, featuring prominently in numerous approved drugs and clinical candidates. nih.govnih.gov The this compound scaffold provides a valuable platform for designing new therapeutic agents, particularly in oncology and inflammation, where targeted inhibition of signaling pathways is crucial.

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer. The quinazoline scaffold is a well-established pharmacophore for designing potent and selective kinase inhibitors. nih.govnih.gov Modifications on the quinazoline ring, including at the 5-position, are critical for optimizing binding affinity and selectivity for the target kinase.

Research into inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both key targets in cancer therapy, has explored substitutions around the quinazoline core. A study by Xi et al. described the synthesis of 5-anilino-8-nitroquinazoline derivatives. One compound from this series demonstrated potent and selective inhibitory activity against the EGFR kinase with an IC₅₀ value of 12 nM. This highlights the strategic importance of the 5-position in achieving high-potency kinase inhibition. nih.gov Furthermore, other research has focused on 4-methyl quinazoline derivatives as dual inhibitors of Phosphoinositide 3-Kinases (PI3K) and Histone Deacetylases (HDAC), demonstrating that methyl-substituted quinazolines are a promising class of multi-targeting anticancer agents.

| Compound Class | Target Kinase(s) | Key Research Finding | Reference |

|---|---|---|---|

| 5-Anilino-8-nitroquinazolines | EGFR, VEGFR-2 | A derivative showed potent and selective inhibition of EGFR kinase with an IC₅₀ of 12 nM. | nih.gov |

| 4-Anilinoquinazolines | EGFR, HER2 | Modifications at the C-6 and C-7 positions are common for developing multi-kinase inhibitors. | nih.gov |

| Quinazoline-based 1,3,5-triazines | RET Tyrosine Kinase | Designed as inhibitors impeding the phosphorylated RET tyrosine kinase pathway for cancer therapy. | semanticscholar.org |

| 4-Methyl Quinazoline Derivatives | PI3K, HDAC | Discovered as dual inhibitors with nanomolar potencies and significant in vivo anticancer efficacy. |

Chronic inflammation is an underlying factor in many diseases, making the development of novel anti-inflammatory agents a key research priority. Quinazoline derivatives have been extensively investigated for their anti-inflammatory potential. rsc.org

For example, Proquazone, an anti-inflammatory drug with a non-acidic structure, is a 7-methyl-substituted quinazolinone derivative. rsc.org Its development underscores the importance of methyl substitution on the quinazoline core for creating effective anti-inflammatory agents. More complex systems incorporating a methyl group on a fused ring system, such as N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride, have also been synthesized and investigated for their ability to protect against inflammation in preclinical models.

Additionally, fused heterocyclic systems derived from quinazoline precursors, such as pyrazolo[1,5-a]quinazolines, have shown promise as anti-inflammatory agents. acs.org A recent study identified several pyrazolo[1,5-a]quinazoline derivatives that inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, a key process in the inflammatory response. acs.org Given that this compound can serve as a precursor to this class of compounds, it represents an important starting point for developing new anti-inflammatory therapeutics.

| Compound/Class | Mechanism/Target | Key Research Finding | Reference |

|---|---|---|---|

| Proquazone | Prostaglandin synthesis inhibitor | A potent non-acidic anti-inflammatory drug with a 7-methyl-quinazolinone core. | rsc.org |

| Pyrazolo[1,5-a]quinazolines | Inhibition of NF-κB activation | Identified compounds with anti-inflammatory activity (IC₅₀ < 50 µM) in a cell-based assay. Two potent compounds targeted MAPKs. | acs.org |

| N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride | Antioxidant and anti-inflammatory | Reduced levels of inflammatory mediators like IL-1β and NF-κB in a preclinical model of inflammation. |

Research on Anti-Alzheimer's Disease Agents

The quinazoline scaffold is a significant structure in medicinal chemistry for the development of new drugs targeting the central nervous system. nih.govdrugbank.com Due to its versatile chemical nature, derivatives of quinazoline are being explored for their therapeutic potential against complex and multifactorial neurodegenerative disorders like Alzheimer's disease (AD). nih.govmdpi.com Research indicates that the drug-like properties of the quinazoline core make it a suitable framework for designing multi-target agents to combat the progression of AD. drugbank.commdpi.com

The pathology of Alzheimer's disease is complex, involving multiple biological pathways. Scientific investigations have focused on quinazoline derivatives as potential multi-target-directed ligands (MTDLs) that can simultaneously modulate several key pathological factors. mdpi.comnih.gov These targets include:

Cholinesterases (ChEs): Derivatives have been developed to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine (B1216132). mdpi.com Maintaining acetylcholine levels is a primary symptomatic treatment strategy for AD. nih.gov

β-Amyloid (Aβ) Aggregation: Certain quinazoline-based compounds have shown the ability to inhibit the aggregation of amyloid-beta peptides, a process that leads to the formation of senile plaques, a hallmark of AD. mdpi.com

Monoamine Oxidases (MAOs): MAO-A and MAO-B are enzymes that, when overexpressed in AD, contribute to oxidative stress and neuronal damage through the production of toxic metabolites. nih.gov Quinazoline derivatives are being studied as inhibitors of these enzymes. nih.govnih.gov

N-methyl-d-aspartate (NMDA) Receptors: Overstimulation of NMDA receptors leads to excitotoxicity and neuronal loss. Quinazoline-based antagonists are being investigated to mitigate these effects. nih.gov

A notable area of research involves the design and synthesis of novel N-methylpropargylamino-quinazoline derivatives. nih.gov In one study, 24 such compounds were synthesized and evaluated as multipotent agents for AD treatment. These compounds were assessed for their ability to inhibit cholinesterases and monoamine oxidases, as well as for their effects on NMDA receptor antagonism. nih.gov While extensive research has been conducted on the broader quinazoline scaffold, specific studies focusing exclusively on the this compound derivative in the context of Alzheimer's disease are not prominently featured in recent literature. However, the established potential of the quinazoline core as a privileged scaffold for anti-AD agents suggests that modifications at various positions, including the 5-position, are a viable strategy for developing novel therapeutics. nih.govmdpi.comnih.gov

Investigation of Other Biologically Active Scaffolds

The this compound framework serves as a crucial intermediate and scaffold in the synthesis of various other biologically active compounds, particularly in the realm of oncology. The substitution of a methyl group at the 5-position of the quinazoline ring has been shown to influence the cytotoxic properties of its derivatives.

A significant body of research has focused on the synthesis of novel this compound derivatives starting from 2-amino-5-methylbenzoic acid. nih.govresearchgate.net In one such study, treatment of this starting material with butyl isothiocyanate yielded 3-butyl-5-methyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. nih.gov Further chemical modifications, such as alkylation and hydrazinolysis of the thioxo group, led to a series of thioether and hydrazine (B178648) derivatives. nih.govresearchgate.net

The anticancer activity of these synthesized this compound derivatives was evaluated in vitro against human cancer cell lines, including HeLa (cervical cancer) and MDA-MB-231 (breast cancer). nih.govresearchgate.net The results indicated that many of the compounds exhibited significant cytotoxicity. Notably, a number of the thioether derivatives were found to be more potent than gefitinib, an established anticancer drug used as a reference in the study. nih.gov

| Compound | Description | HeLa IC50 (μM) | MDA-MB-231 IC50 (μM) |

|---|---|---|---|

| Compound 21 | 5-Methyl-2-(2-(p-tolyl)hydrazinyl)thioether derivative | 2.11 | 1.85 |

| Compound 22 | 2-((2-(4-Methoxyphenyl)hydrazinyl)methyl)-5-methylquinazolin thioether derivative | 2.81 | 2.43 |

| Compound 23 | 2-((2-(4-Chlorophenyl)hydrazinyl)methyl)-5-methylquinazolin thioether derivative | 2.53 | 2.17 |

| Gefitinib (Reference) | Standard anticancer agent | 4.30 | 28.30 |

Data sourced from Al-Suwaidan et al. (2017). nih.govresearchgate.net